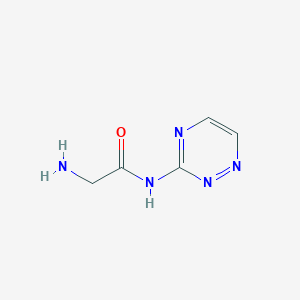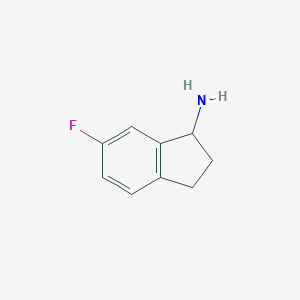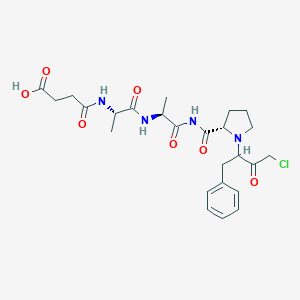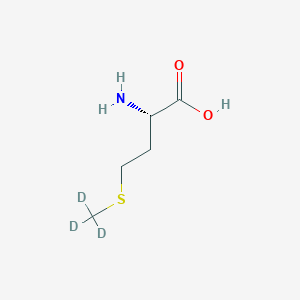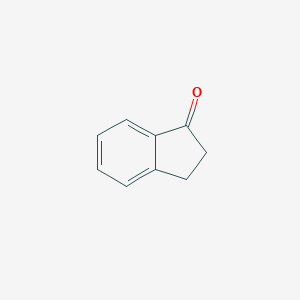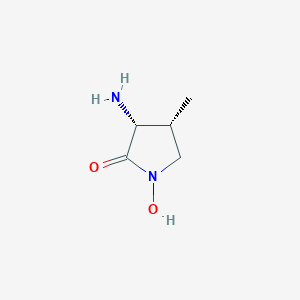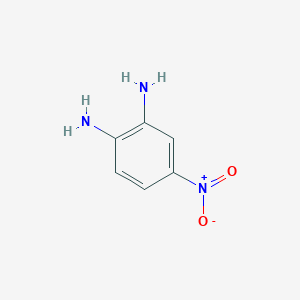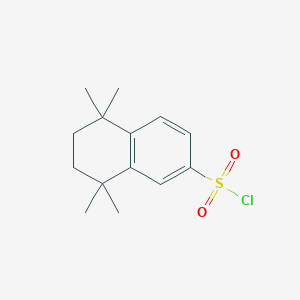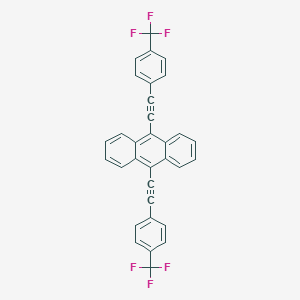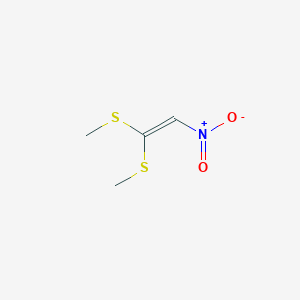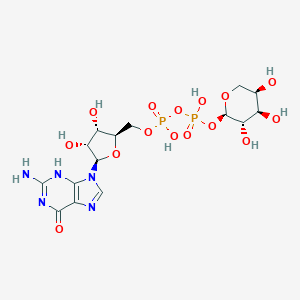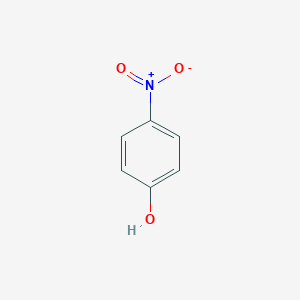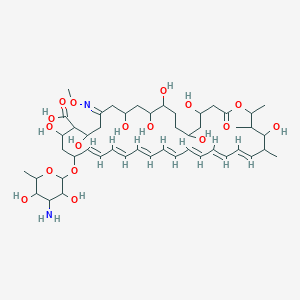
Amphotericin B O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphotericin B O-methyloxime (AmBMO) is a derivative of the antifungal drug Amphotericin B (AmB), which is widely used to treat systemic fungal infections. AmBMO was developed to overcome the limitations of AmB, including its toxicity and poor solubility. AmBMO has shown promising results in preclinical studies and is being investigated as a potential alternative to AmB.
Mécanisme D'action
Amphotericin B O-methyloxime exerts its antifungal activity by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the cell membrane, leading to cell death. Amphotericin B O-methyloxime has also been shown to induce oxidative stress and inhibit fungal biofilm formation.
Effets Biochimiques Et Physiologiques
Amphotericin B O-methyloxime has been shown to have a lower toxicity profile compared to AmB. In vitro studies have demonstrated that Amphotericin B O-methyloxime is less cytotoxic to mammalian cells than AmB. Animal studies have also shown that Amphotericin B O-methyloxime has a lower nephrotoxicity profile compared to AmB. Additionally, Amphotericin B O-methyloxime has been shown to have improved solubility compared to AmB, which may lead to better pharmacokinetics and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Amphotericin B O-methyloxime has several advantages for lab experiments. It has potent antifungal activity and a lower toxicity profile compared to AmB, making it a safer alternative for in vitro and in vivo studies. However, the complex synthesis of Amphotericin B O-methyloxime may limit its availability for lab experiments.
Orientations Futures
There are several future directions for the development of Amphotericin B O-methyloxime. One potential direction is the optimization of the synthesis process to improve the yield and scalability of Amphotericin B O-methyloxime production. Another direction is the investigation of the pharmacokinetics and efficacy of Amphotericin B O-methyloxime in animal models and clinical trials. Additionally, the potential of Amphotericin B O-methyloxime to treat other diseases, such as leishmaniasis and trypanosomiasis, should be further explored.
Méthodes De Synthèse
Amphotericin B O-methyloxime can be synthesized by reacting AmB with sodium hydride and methyl iodide. This reaction results in the replacement of the hydroxyl group at position 28 of AmB with a methoxy group, forming Amphotericin B O-methyloxime. The synthesis of Amphotericin B O-methyloxime is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Amphotericin B O-methyloxime has been extensively studied in vitro and in vivo for its antifungal activity. It has shown potent activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Amphotericin B O-methyloxime has also been investigated for its potential to treat other diseases, such as leishmaniasis and trypanosomiasis.
Propriétés
Numéro CAS |
132202-02-9 |
|---|---|
Nom du produit |
Amphotericin B O-methyloxime |
Formule moléculaire |
C48H76N2O17 |
Poids moléculaire |
953.1 g/mol |
Nom IUPAC |
(14Z,21E,23E,25E,27E,29E,31E,33E)-20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,9,10,12,16,18,36-octahydroxy-14-methoxyimino-35,37,38-trimethyl-2-oxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid |
InChI |
InChI=1S/C48H76N2O17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(49)45(60)31(4)66-48)27-40(57)42(47(62)63)39(56)23-32(50-64-5)22-34(52)25-38(55)37(54)21-20-33(51)24-35(53)26-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,51-57,59-61H,20-27,49H2,1-5H3,(H,62,63)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,50-32- |
Clé InChI |
WRIFSYOHYWWNKF-DICVFRNESA-N |
SMILES isomérique |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(C/C(=N\OC)/CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
Synonymes |
amphotericin B O-methyloxime amphotericin B O-methyloxime, (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)
